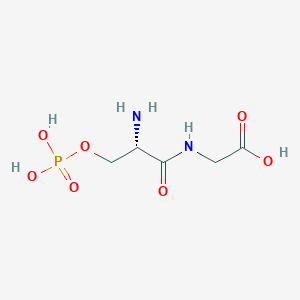

O-Phosphono-L-serylglycine

Beschreibung

Structural Classification within Phosphorylated Peptides

O-Phosphono-L-serylglycine is classified as a phosphorylated dipeptide. This classification is derived from its core structure, which consists of two amino acid residues, L-serine and glycine (B1666218), linked by a peptide bond. The defining feature of this molecule is the presence of a phosphate (B84403) group esterified to the hydroxyl group of the L-serine residue.

The molecule's full chemical name is (2S)-2-[[(2-amino-2-carboxyethyl)amino]carbonyl]-2-(phosphonooxy)ethanoic acid. The stereochemistry of the serine residue is of the L-configuration, which is the predominant form found in naturally occurring proteins. The presence of the phosphate group introduces a significant negative charge at physiological pH, a characteristic that is fundamental to the function of many phosphorylated proteins and peptides. This modification dramatically alters the peptide's electrostatic properties and can create binding sites for specific proteins or influence the molecule's conformation.

Table 1: Structural and Chemical Properties of O-Phosphono-L-serylglycine and its Constituents

| Property | O-Phosphono-L-serylglycine | O-Phospho-L-serine nih.gov | L-serylglycine nih.gov |

| Molecular Formula | C5H11N2O7P | C3H8NO6P | C5H10N2O4 |

| Molecular Weight | 242.12 g/mol | 185.07 g/mol | 162.14 g/mol |

| IUPAC Name | (2S)-2-[[(2-amino-2-carboxyethyl)amino]carbonyl]-2-(phosphonooxy)ethanoic acid | (2S)-2-amino-3-(phosphonooxy)propanoic acid | 2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetic acid |

| Key Functional Groups | Peptide bond, Carboxyl group, Amino group, Phosphate group | Amino group, Carboxyl group, Phosphate group | Peptide bond, Carboxyl group, Amino group, Hydroxyl group |

Historical Context and Emerging Research Trajectories

The study of phosphorylated amino acids and peptides is intrinsically linked to the discovery of protein phosphorylation as a key post-translational modification. While specific historical milestones for O-Phosphono-L-serylglycine are not extensively documented in dedicated research, its scientific journey is embedded within the broader history of phosphoproteomics.

The initial identification of phosphorylated amino acids dates back to the early 20th century, with the discovery of phosphoserine in casein. However, it was not until the mid-20th century that the reversible nature of protein phosphorylation and its role in regulating enzyme activity were elucidated, marking the dawn of the field of signal transduction.

The development of analytical techniques has been a major driver in phosphopeptide research. The advent of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has enabled the sensitive detection and detailed structural characterization of phosphorylated molecules. Techniques such as phosphopeptide mapping and enrichment strategies have been crucial in identifying phosphorylation sites within complex protein mixtures.

Current and emerging research trajectories for small phosphopeptides like O-Phosphono-L-serylglycine are focused on several key areas:

Understanding Fundamental Biophysical Properties: Simple phosphopeptides serve as ideal models to study the intrinsic effects of phosphorylation on peptide structure, stability, and interaction with ions and other molecules.

Development of Analytical Standards: As research in phosphoproteomics becomes more quantitative, well-characterized synthetic phosphopeptides like O-Phosphono-L-serylglycine are essential as standards for developing and validating new analytical methods.

Probing Enzyme-Substrate Interactions: These molecules can be used to investigate the binding specificity and kinetics of protein kinases and phosphatases, the enzymes that add and remove phosphate groups, respectively.

Biomaterial and Biomedical Applications: Research is exploring the use of phosphopeptides in the design of biomaterials, for instance, to promote bone mineralization or to create surfaces that can interact with cells in specific ways.

While extensive research has focused on larger phosphoproteins and their roles in complex signaling pathways, the study of fundamental building blocks like O-Phosphono-L-serylglycine remains critical for a complete understanding of the chemical principles that govern protein phosphorylation. Future research will likely continue to utilize such simple phosphopeptides to unravel the subtle yet profound impacts of this ubiquitous post-translational modification.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6665-42-5 |

|---|---|

Molekularformel |

C5H11N2O7P |

Molekulargewicht |

242.12 g/mol |

IUPAC-Name |

2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]acetic acid |

InChI |

InChI=1S/C5H11N2O7P/c6-3(2-14-15(11,12)13)5(10)7-1-4(8)9/h3H,1-2,6H2,(H,7,10)(H,8,9)(H2,11,12,13)/t3-/m0/s1 |

InChI-Schlüssel |

MITJPLNDUBOEOW-VKHMYHEASA-N |

Isomerische SMILES |

C([C@@H](C(=O)NCC(=O)O)N)OP(=O)(O)O |

Kanonische SMILES |

C(C(C(=O)NCC(=O)O)N)OP(=O)(O)O |

Herkunft des Produkts |

United States |

Methodologies for Chemical Synthesis and Derivatization

Chemoenzymatic Synthetic Routes for Phosphorylated Peptides

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods to construct complex molecules like phosphorylated peptides. nih.govrsc.orgnih.govresearchgate.netresearchgate.net This approach is particularly advantageous for its high selectivity and mild reaction conditions, which help to preserve the integrity of sensitive functional groups. nih.gov

A key step in the chemoenzymatic synthesis of O-Phosphono-L-serylglycine is the phosphorylation of the serine residue. This is often accomplished using protein kinases, which are enzymes that catalyze the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to a specific amino acid residue within a peptide chain. youtube.comyoutube.com The inherent specificity of kinases for particular consensus sequences around the target serine ensures that phosphorylation occurs at the desired position. youtube.comwikipedia.org

For instance, protein kinase A (PKA) is known to phosphorylate specific serine residues, and this activity has been harnessed for the in vitro phosphorylation of peptides. nih.gov The process involves incubating the unprotected dipeptide, L-serylglycine, with the appropriate kinase and ATP. The enzyme recognizes the serine residue and catalyzes the formation of the O-phosphoester bond, yielding O-Phosphono-L-serylglycine. This method benefits from the high efficiency and regioselectivity of the enzyme, avoiding the need for complex protecting group strategies at the serine hydroxyl group.

An alternative chemoenzymatic strategy involves the synthesis of the phosphorylated serine monomer first, followed by its coupling to a glycine (B1666218) residue. While the phosphorylation step itself can be enzymatic, the subsequent peptide bond formation is typically a chemical process.

In this approach, L-serine is first phosphorylated to create O-Phosphono-L-serine. This can be achieved using a kinase as described above or through chemical phosphorylation methods. The resulting O-Phosphono-L-serine, with its amino and carboxyl groups suitably protected, is then coupled to a protected glycine molecule using standard peptide coupling reagents. The final deprotection steps then yield the target dipeptide, O-Phosphono-L-serylglycine. This modular approach allows for greater flexibility in the choice of coupling partners and can be adapted for the synthesis of a wider range of phosphopeptides. nih.gov

Design and Synthesis of Structurally Modified Analogues for Mechanistic Probes

To investigate the specific roles of the phosphate group and the peptide backbone in biological interactions, structurally modified analogues of O-Phosphono-L-serylglycine are synthesized. mdpi.com These analogues can serve as valuable mechanistic probes.

One common modification is the replacement of the phosphate group with a non-hydrolyzable phosphonate (B1237965). This creates a stable analogue that can bind to phosphate-binding proteins but is resistant to enzymatic cleavage by phosphatases. The synthesis of such analogues follows similar chemical routes, but instead of a phosphorylation step, a phosphonylation reaction is performed.

Another type of modification involves altering the peptide backbone. For example, the amide bond can be replaced with other linkages to investigate the importance of the peptide bond for biological activity. Additionally, the amino acid residues themselves can be substituted. For instance, replacing L-serine with D-serine would probe the stereochemical requirements of its interactions. The synthesis of these analogues requires custom-designed building blocks that are then incorporated into the dipeptide structure using the synthetic methodologies described above. mdpi.com

The development of synthetic routes for O-Phosphono-L-serylglycine and its analogues is a dynamic field of research. rsc.orgrsc.org Advances in both chemoenzymatic and total chemical synthesis continue to provide more efficient and versatile methods for preparing these important molecules, enabling a deeper understanding of their biological functions. nih.govluxembourg-bio.comsigmaaldrich.comwikipedia.org

Enzymatic Systems and Mechanistic Investigations of O Phosphono L Serylglycine

Substrate Recognition and Catalytic Turnover in Enzyme Systems

Enzymatic recognition of O-Phosphono-L-serylglycine is dictated by the specific structural and electronic features of the molecule, which allow it to interact with the active sites of various enzymes. Phosphonopeptides are known to act as mimetics of peptides where the phosphonic acid group can replace a carboxylic acid group or be located in the side chain. rsc.org This mimicry is central to their function as substrates or inhibitors for enzymes involved in amino acid and peptide metabolism. rsc.org

Phosphonate (B1237965) derivatives have been extensively utilized as isosteric mimics of phosphates in the design of analogues of enzyme substrates, including nucleotides. researchgate.net These phosphonate nucleotides can function as inhibitors of viral DNA polymerases, demonstrating a form of nucleotide mimicry. researchgate.net The stability of the phosphonate group compared to the more labile phosphate (B84403) ester bond makes these compounds resistant to hydrolysis by phosphatases and phosphodiesterases. nih.gov This resistance allows them to act as stable analogues to study the physiologic effects of phosphorylation and to inhibit enzymes that process phosphorylated substrates. rsc.org While direct studies on O-Phosphono-L-serylglycine interaction with polymerases are not extensively documented, the principle of phosphonate-containing molecules acting as nucleotide mimics is well-established. researchgate.net This strategy has been successful in generating competitive inhibitors for enzymes like viral DNA polymerases, with applications as chemotherapeutic agents. researchgate.net

Peptidases are enzymes that catalyze the hydrolysis of peptide bonds. psu.edubiotopics.co.uk The hydrolysis of a dipeptide involves the addition of a water molecule to break the amide linkage, yielding two individual amino acid molecules. biotopics.co.uk This process is fundamental to protein degradation and the metabolism of biologically active peptides. psu.edunih.gov

The hydrolysis of peptides can be catalyzed by different classes of peptidases, including metallopeptidases, which utilize a metal ion, typically zinc, in their active site. psu.edulibretexts.org In enzymes like carboxypeptidase A, the mechanism involves the coordination of the substrate's carbonyl oxygen to the zinc ion, which polarizes the C=O bond and makes the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. libretexts.org

Phosphonopeptides, due to the replacement of a standard peptide bond or carboxyl group with a phosphonic acid moiety, often exhibit increased stability and resistance to hydrolysis by peptidases compared to their natural counterparts. rsc.org This stability makes them valuable tools for studying peptidase function and for designing specific inhibitors. psu.edu While some peptidases can hydrolyze phosphonopeptides, the rate is often slower, and in many cases, they act as potent competitive inhibitors by mimicking the tetrahedral transition state of peptide bond hydrolysis. researchgate.netpsu.edu

The table below summarizes key aspects of peptidase activity on dipeptides.

| Feature | Description | Relevance to O-Phosphono-L-serylglycine |

| Reaction | Hydrolysis of the peptide bond. biotopics.co.uk | The peptide bond between the serine and glycine (B1666218) residues is the target for hydrolysis. |

| Enzyme Class | Primarily proteases/peptidases (e.g., metallopeptidases). psu.edulibretexts.org | Specific peptidases would be required to recognize and cleave the seryl-glycine linkage. |

| General Mechanism | Activation of the carbonyl carbon for nucleophilic attack by water. libretexts.org | The presence of the phosphoserine may influence binding and catalysis. |

| Phosphonate Effect | Phosphonopeptides can be more resistant to hydrolysis and act as inhibitors. rsc.orgresearchgate.net | O-Phosphono-L-serylglycine may exhibit altered susceptibility to hydrolysis compared to serylglycine. |

Enzyme Inhibition and Activation Mechanisms by Phosphono-Peptides

Phosphonopeptides are widely recognized for their ability to act as potent and specific enzyme inhibitors. rsc.orgnih.govnih.gov Their structural similarity to natural substrates, combined with their enhanced stability, makes them ideal candidates for targeting the active sites of enzymes, particularly peptidases. researchgate.netpsu.edu

The primary mechanism by which phosphonopeptides inhibit peptidases is by acting as transition-state analogues. researchgate.netpsu.edu The hydrolysis of a peptide bond proceeds through a high-energy, tetrahedral intermediate. psu.edu The phosphorus atom in a phosphonopeptide naturally assumes a stable tetrahedral geometry, which closely mimics this transient state. nih.govnih.gov By binding tightly to the enzyme's active site in a conformation that resembles the transition state, the phosphonopeptide inhibitor effectively blocks the enzyme from binding and processing its natural substrate. researchgate.netpsu.edu This strategy has been successfully used to design potent inhibitors for various zinc peptidases. psu.edu

In addition to inhibition, interactions with phosphonate or phosphate groups can also lead to enzyme activation. In some systems, the binding energy from interactions with a phosphodianion group is used to induce a conformational change in the enzyme, shifting it from a less active or disordered state to a highly active, organized conformation. nih.gov This mechanism, observed in enzymes like orotidine (B106555) 5′-monophosphate decarboxylase, demonstrates that the binding of a phosphorylated ligand does not always lead to inhibition but can be a crucial step in preparing the enzyme for catalysis. nih.gov

The following table lists enzymes that are known to be inhibited by phosphonate-based compounds.

| Enzyme Class | Inhibitor Type | Mechanism of Inhibition |

| Peptidases | Phosphonopeptides psu.edu | Mimic of the tetrahedral transition state of peptide hydrolysis. researchgate.netpsu.edu |

| Alanine Racemase | Alafosfalin (a phosphonodipeptide) rsc.org | Acts as a false substrate analogue. rsc.org |

| Glutamine Synthetase | Phosphinothricin (released from a phosphonopeptide) rsc.org | Inhibition of a key enzyme in amino acid metabolism. rsc.org |

| Viral DNA Polymerases | Phosphonate nucleotides researchgate.net | Isosteric analogues of natural phosphate substrates. researchgate.net |

| Angiotensin-Converting Enzyme (ACE) | Phosphonopeptides rsc.orgnih.gov | Transition-state mimicry. nih.gov |

Design and Evaluation of Phosphono-Peptides as Enzyme Inhibitors

There is no available scientific literature detailing the design, synthesis, or evaluation of O-Phosphono-L-serylglycine as an enzyme inhibitor. Research in the field of phosphono-peptide inhibitors has focused on a variety of other molecules designed to target specific enzymes. For instance, studies have described the development of phosphonopeptide inhibitors for enzymes such as farnesyl pyrophosphate synthase (FPPS), where they play a role in modulating the mevalonate (B85504) pathway. Similarly, diphenyl phosphonate esters have been synthesized and evaluated as inhibitors for trypsin-like granzymes and mast cell tryptase. The general approach in these studies involves designing the peptide sequence to mimic the natural substrate or to interact with key residues in the enzyme's active site, with the phosphonate group often serving as a stable mimic of a phosphate or a tetrahedral transition state. However, none of the reviewed studies specifically investigate O-Phosphono-L-serylglycine for this purpose.

Allosteric Regulation of Enzyme Activity by Phosphorylation

There is no specific information in the scientific literature regarding O-Phosphono-L-serylglycine acting as an allosteric regulator. Allosteric regulation is a fundamental mechanism for controlling enzyme activity, where a modulator binds to a site on the enzyme distinct from the active site, known as the allosteric site. This binding event induces a conformational change that alters the enzyme's catalytic activity.

Involvement in Biological Pathways and Cellular Processes

Integration into Amino Acid and Peptide Metabolism

The metabolic significance of O-Phosphono-L-serylglycine is intrinsically linked to the metabolic fates of L-serine and glycine (B1666218). These amino acids are not only protein building blocks but also central nodes in primary metabolism.

L-serine and L-glycine are deeply interconnected, with serine often serving as the metabolic precursor to glycine. nih.gov The biosynthesis of serine can occur through a phosphorylated pathway, which starts from the glycolysis intermediate 3-phosphoglycerate. nih.govyoutube.com This pathway involves the formation of phosphoserine, which is then dephosphorylated to yield serine. nih.gov The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, a reaction that is crucial for one-carbon metabolism by producing methylene (B1212753) tetrahydrofolate. nih.govyoutube.com

The L-serine–L-glycine–one-carbon (1C) metabolic network is vital for synthesizing nucleotides, proteins, and lipids. nih.gov In plants, serine biosynthesis is complex, involving the phosphorylated pathway and the photorespiratory glycolate (B3277807) pathway. nih.gov The phosphorylated pathway, while once considered minor in plants, is critical for processes like primary root growth. nih.govnih.gov O-Phosphono-L-serylglycine, containing both a phosphoserine moiety and a glycine residue, represents a potential metabolic intermediate or signaling molecule related to this core metabolic axis.

Table 1: Key Enzymes in Serine and Glycine Metabolism

| Enzyme | Reaction Catalyzed | Metabolic Pathway | Reference |

| Phosphoglycerate Dehydrogenase | 3-phosphoglycerate → 3-phospho-hydroxypyruvate | Serine Biosynthesis | nih.govyoutube.com |

| Phosphoserine Transaminase | 3-phospho-hydroxypyruvate → O-Phospho-L-serine | Serine Biosynthesis | nih.gov |

| Phosphoserine Phosphatase | O-Phospho-L-serine → L-Serine | Serine Biosynthesis | nih.gov |

| Serine Hydroxymethyltransferase (SHMT) | L-Serine ↔ Glycine + Methylene-THF | Glycine Biosynthesis/Catabolism, One-Carbon Metabolism | nih.gov |

| Glycine Cleavage System (GCS) | Glycine → CO₂ + NH₄⁺ + Methylene-THF | Glycine Catabolism | nih.gov |

Post-translational modifications (PTMs) are covalent alterations to proteins that dramatically expand the functional diversity of the proteome, regulating nearly all aspects of cell biology. thermofisher.com Phosphorylation is one of the most common and critical PTMs, acting as a molecular switch to control protein activity, stability, and localization. thermofisher.compsu.edunih.gov This reversible process, catalyzed by kinases and reversed by phosphatases, most frequently occurs on serine, threonine, and tyrosine residues. thermofisher.comnih.gov

The presence of a phosphoserine residue in O-Phosphono-L-serylglycine makes it a structural analog to phosphorylated sites on proteins. Phosphorylation can introduce a significant conformational change in a protein due to the addition of a negatively charged phosphate (B84403) group. nih.gov This modification is central to signaling cascades, where a series of phosphorylation events transmit a signal from the cell surface to the nucleus to alter gene expression. psu.edu PTMs like phosphorylation serve as scaffolds for the assembly of multi-protein signaling complexes, highlighting their role in organizing cellular responses. psu.edu

Contribution to Cellular Signal Transduction Networks

Cellular signaling networks are complex information-processing systems that depend on molecular switches like phosphorylation to ensure dynamic and specific responses to stimuli. nih.gov The structure of O-Phosphono-L-serylglycine suggests it could function as a signaling molecule or a component of larger phosphorylated structures that participate in these networks.

The activity of many enzymes is tightly regulated by phosphorylation. nih.gov The addition or removal of a phosphate group can trigger a conformational change that either activates or deactivates the enzyme. thermofisher.comnih.gov For instance, the phosphorylation of endothelial nitric oxide synthase (eNOS) at specific serine residues, such as Ser1177, enhances its enzymatic activity by increasing electron flux and reducing the dissociation of its cofactor, calmodulin. nih.gov This regulation is crucial for cardiovascular function. nih.gov Conversely, phosphorylation at other sites can be inhibitory. nih.gov This paradigm of enzymatic control by phosphorylation is a cornerstone of signal transduction, allowing for rapid and reversible modulation of metabolic and signaling pathways in response to cellular needs. psu.edu

Phosphorylation is a key mechanism for regulating the dynamic network of protein-protein interactions (PPIs) that governs cellular processes. nih.govscispace.com The addition of a phosphate group can create a new recognition site for a binding partner, thereby mediating the formation of a protein complex. nih.govnih.gov For example, the phosphorylation of Smad proteins at their C-terminal serine residues promotes the formation of a heterodimer with Smad4, which is a critical step in TGF-β signaling. nih.gov

Phosphorylation can also inhibit PPIs or modulate the strength of the interaction. nih.govembopress.org Phosphorylation sites are frequently located at the interfaces of protein complexes, and the electrostatic change introduced by the phosphate group can directly alter the binding energy. nih.gov This dynamic regulation of PPIs is essential for the assembly and disassembly of signaling complexes, allowing cells to respond effectively to internal and external cues. nih.govembopress.org

Table 2: Effects of Phosphorylation on Protein Function

| Functional Effect | Mechanism | Example | Reference |

| Enzyme Regulation | Conformational change leading to activation or inhibition. | Phosphorylation of eNOS at Ser1177 increases its activity. | nih.gov |

| Protein-Protein Interaction | Creation of binding sites for phospho-binding proteins. | Phosphorylation of Smad2 promotes its interaction with Smad4. | nih.gov |

| Subcellular Localization | Masking or exposing localization signals. | Dynamic regulation of protein transport. | nih.gov |

| Protein Stability | Marking proteins for degradation or preventing it. | Regulation of protein turnover. | nih.gov |

Functional Roles in Macromolecular Assembly and Biopolymer Interactions

The assembly of large, multi-component molecular machines is a fundamental process in biology, and PTMs like phosphorylation play a crucial organizing role. Phosphorylated proteins can act as scaffolds, recruiting other proteins to form functional complexes. psu.edu This scaffolding function is essential in signal transduction, where pathways are often organized around a core protein that, upon phosphorylation, brings together upstream activators and downstream effectors. psu.edu

In the context of biopolymer interactions, such as those involving the cytoskeleton, phosphorylation can regulate assembly and disassembly. For example, in plant guard cells, abscisic acid signaling involves phosphorylation events that lead to the reorganization of the actin cytoskeleton, a process linked to stomatal closure. plos.org The ability of phosphorylation to modulate protein conformation and interactions allows it to be a master regulator of the higher-order structures that carry out essential cellular functions. nih.govresearchgate.net

Interactions with Nucleic Acids in Enzyme-Catalyzed Processes

The cleavage of phosphodiester bonds within nucleic acids is a critical process for the storage and transfer of genetic information, primarily facilitated by a class of enzymes known as nucleases. nih.gov The mechanism of this cleavage often involves a nucleophilic attack on the phosphorus atom, leading to the formation of a pentacoordinated transition state. nih.gov

While direct studies detailing the specific interaction of O-Phosphono-L-serylglycine with nucleic acids in enzyme-catalyzed processes are not extensively documented in publicly available research, the principles of phosphoryl transfer reactions provide a framework for understanding its potential role. nih.gov The phosphate group of O-Phosphono-L-serylglycine can mimic the phosphodiester backbone of RNA and DNA.

Model studies on phosphodiester cleavage, which are crucial for understanding nuclease activity, have elucidated the importance of various factors in stabilizing the transition states of these reactions. nih.gov These factors include proton transfer and the binding of metal ions. nih.gov The study of small molecules, such as phosphorylated amino acids, contributes to the understanding of how enzymes synergistically utilize multiple catalytic entities to achieve their remarkable efficiency. nih.gov

Influence on Biopolymer Structure and Dynamics

The structure and dynamics of biopolymers, including proteins and nucleic acids, are fundamental to their biological function. The introduction of modifications, such as phosphorylation, can significantly alter these properties. The presence of a phosphate group, as in O-Phosphono-L-serylglycine, can introduce localized negative charges, leading to conformational changes in biopolymers through electrostatic interactions. These changes can affect protein folding, assembly, and interactions with other molecules.

Structural Biology and Biophysical Characterization of O Phosphono L Serylglycine Complexes

High-Resolution Structural Determination Methodologies

The precise spatial arrangement of atoms within O-Phosphono-L-serylglycine and its biological targets can be determined using several powerful techniques. These methods provide static snapshots or dynamic views of the molecule's conformation and its interactions within a binding pocket.

X-ray crystallography is a cornerstone technique for determining the high-resolution, three-dimensional structure of molecules, including enzyme-ligand complexes. mdpi.com The process involves crystallizing the target enzyme in the presence of O-Phosphono-L-serylglycine. These crystals, containing millions of ordered protein-ligand units, are then exposed to intense X-ray beams. youtube.com The resulting diffraction pattern is used to calculate an electron density map, which can be interpreted to build an atomic model of the complex. mdpi.comyoutube.com

This methodology has been instrumental in revealing the binding modes of various enzyme inhibitors and substrates. For instance, studies on carboxypeptidase A with the dipeptide substrate glycyl-L-tyrosine have provided detailed insights into enzyme-substrate interactions at the active site. nih.gov A similar approach applied to an O-Phosphono-L-serylglycine-bound enzyme would reveal the precise orientation of the ligand, the specific amino acid residues involved in binding the phosphate (B84403), serine, and glycine (B1666218) moieties, and any conformational changes in the enzyme upon ligand binding. The resolution of such a structure could be as high as 1.6 Å, allowing for the detailed visualization of the coordination of the phosphate group and the hydrogen bonding network that stabilizes the complex. nih.gov

| Parameter | Description | Relevance to O-Phosphono-L-serylglycine Complexes |

| Resolution | The level of detail in the crystal structure. | A high resolution (e.g., < 2.0 Å) would allow for the precise determination of bond lengths and angles within the bound ligand and its interactions with the enzyme. |

| Electron Density Map | A 3D map showing the distribution of electrons. | The electron density for O-Phosphono-L-serylglycine would confirm its binding and reveal its exact conformation within the active site. |

| Binding Pocket | The region of the enzyme where the ligand binds. | Analysis of the binding pocket would identify key amino acid residues (e.g., arginine, lysine, histidine) that interact with the phosphate group and other parts of the ligand. |

| Conformational Change | Alterations in the enzyme's structure upon ligand binding. | Comparing the structure of the enzyme with and without the bound ligand can reveal induced-fit mechanisms. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography. auremn.org.brresearchgate.net For O-Phosphono-L-serylglycine, NMR can be used to determine its preferred conformation in solution and to map its binding interface on a target protein.

The analysis of various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), can provide detailed information about the torsional angles within the molecule and the proximity of different atoms. copernicus.org For example, studies on peptides containing phosphoserine have shown that the phosphate group significantly influences the local conformation. nih.gov Similarly, the conformational preferences of proline-glycine sequences in peptides have been extensively studied by NMR, revealing mixtures of isomers in solution. nih.gov By using techniques like transferred NOE, it is possible to deduce the conformation of O-Phosphono-L-serylglycine when it is bound to a protein.

| NMR Parameter | Information Gained | Application to O-Phosphono-L-serylglycine |

| Chemical Shifts | Sensitive to the local electronic environment of a nucleus. | Changes in chemical shifts upon binding to a receptor can identify the atoms involved in the interaction. |

| J-Coupling Constants | Provide information about dihedral angles. | Can be used to determine the backbone and side-chain conformation of the serylglycine moiety. |

| Nuclear Overhauser Effect (NOE) | Arises from the spatial proximity of nuclei. | Provides distance restraints to define the 3D structure of O-Phosphono-L-serylglycine in its free and bound states. |

| ¹H-¹⁵N HSQC | A 2D NMR experiment that shows a peak for each N-H bond. | Titrating a ¹⁵N-labeled protein with O-Phosphono-L-serylglycine and monitoring changes in the HSQC spectrum can map the ligand-binding site on the protein. |

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic macromolecular complexes that are often difficult to crystallize. nih.gov This method involves flash-freezing a solution of the sample in vitreous ice and then imaging the individual particles with an electron microscope. researchgate.net Computational methods are then used to combine thousands of 2D images to reconstruct a 3D model of the complex. nih.gov

Molecular Dynamics Simulations and Computational Modeling

Computational approaches, particularly molecular dynamics (MD) simulations, provide a powerful complement to experimental structural methods by offering a dynamic view of molecular interactions over time.

Molecular dynamics simulations can be used to model the behavior of O-Phosphono-L-serylglycine and its receptor at an atomic level. nih.govresearchgate.net These simulations solve Newton's equations of motion for every atom in the system, allowing for the visualization of molecular motions and interactions. researchgate.net By placing O-Phosphono-L-serylglycine near its putative binding site on a receptor, MD simulations can be used to predict the binding pathway and to calculate the free energy of binding.

These simulations provide valuable insights into the flexibility of both the ligand and the receptor during the binding process. nih.gov For example, MD simulations of the glycine receptor have been used to refine its open-state structure and to understand the dynamics of ligand gating. nih.govmdpi.com A similar approach for an O-Phosphono-L-serylglycine-receptor complex could reveal the key interactions that drive binding, the role of water molecules in the binding interface, and the residence time of the ligand in the active site.

| Simulation Parameter | Insight Provided | Example Application for O-Phosphono-L-serylglycine |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time. | Can assess the stability of the O-Phosphono-L-serylglycine-receptor complex during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different regions of the molecule. | Can identify which parts of the receptor become more or less flexible upon ligand binding. |

| Potential of Mean Force (PMF) | Calculates the free energy profile along a reaction coordinate. | Can be used to determine the binding affinity and to identify energy barriers along the binding pathway. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Can quantify the stability of specific hydrogen bonds between O-Phosphono-L-serylglycine and the receptor. |

The addition of a phosphate group to a molecule can induce significant conformational changes in its binding partner. nih.gov Computational methods can be used to predict these changes by comparing simulations of a receptor bound to both the phosphorylated and non-phosphorylated forms of a ligand. nih.gov

By performing MD simulations of a receptor in complex with both L-serylglycine and O-Phosphono-L-serylglycine, it is possible to predict the structural rearrangements that occur as a result of phosphorylation. These simulations can reveal how the electrostatic interactions of the negatively charged phosphate group can lead to the reorganization of charged and polar residues in the binding site, potentially leading to the activation or inhibition of the receptor. nih.govplos.org Such computational predictions can generate hypotheses that can then be tested experimentally. nih.gov

Biophysical Characterization of Ligand Binding Thermodynamics and Kinetics

The interaction of a ligand, such as O-Phosphono-L-serylglycine, with its biological target is governed by fundamental thermodynamic and kinetic principles. Thermodynamic parameters, including the dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS), provide insights into the stability and driving forces of the resulting complex. Kinetic parameters, such as the association rate constant (kon) and the dissociation rate constant (koff), describe the speed at which the binding and unbinding events occur. The ratio of these rate constants (koff/kon) also determines the dissociation constant, thus bridging the kinetic and thermodynamic aspects of the interaction.

Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in elucidating these parameters. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity, stoichiometry, enthalpy, and entropy of the interaction in a single experiment. SPR, on the other hand, is a label-free optical sensing technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time, providing valuable kinetic data.

Despite the importance of these measurements, a comprehensive search of the scientific literature reveals a notable absence of specific experimental data for the binding thermodynamics and kinetics of O-Phosphono-L-serylglycine with any particular biological target. While the methodologies for such characterizations are well-established, published research containing detailed findings and data tables for this specific compound is not currently available.

To illustrate the type of data that would be generated from such studies, the following hypothetical data tables are presented. These tables are based on typical results obtained for the binding of similar small molecule phosphate-containing ligands to their protein targets and serve as a template for the kind of information that would be essential for a thorough biophysical characterization of O-Phosphono-L-serylglycine.

Hypothetical Thermodynamic Data for O-Phosphono-L-serylglycine Binding to a Target Protein as Determined by Isothermal Titration Calorimetry

| Parameter | Value | Units |

| Dissociation Constant (Kd) | Data not available | µM |

| Stoichiometry (n) | Data not available | - |

| Enthalpy Change (ΔH) | Data not available | kcal/mol |

| Entropy Change (ΔS) | Data not available | cal/mol·K |

| Gibbs Free Energy Change (ΔG) | Data not available | kcal/mol |

Hypothetical Kinetic Data for O-Phosphono-L-serylglycine Binding to a Target Protein as Determined by Surface Plasmon Resonance

| Parameter | Value | Units |

| Association Rate Constant (kon) | Data not available | M⁻¹s⁻¹ |

| Dissociation Rate Constant (koff) | Data not available | s⁻¹ |

| Dissociation Constant (Kd) | Data not available | µM |

The lack of concrete data for O-Phosphono-L-serylglycine highlights a significant gap in the current understanding of its molecular interactions. Future research employing techniques like ITC and SPR will be critical to populate these tables with experimental values, thereby providing the detailed biophysical insights necessary to fully comprehend the role of O-Phosphono-L-serylglycine in biological systems.

Advanced Research Applications and Future Perspectives

Development of O-Phosphono-L-serylglycine-Based Chemical Probes for Biological Systems

Chemical probes are essential small-molecule tools for dissecting intricate biological pathways and validating novel drug targets. nih.govrsc.org The development of chemical probes based on the O-Phosphono-L-serylglycine scaffold holds promise for selectively interrogating the roles of kinases, phosphatases, and phosphopeptide-binding proteins. These probes are designed to be cell-active and highly selective, enabling researchers to modulate the function of specific protein targets. eubopen.org

A key strategy in developing such probes involves creating molecules that can competitively and selectively inhibit the activation of target proteins. For instance, in the context of transcription factors like Stat3, which are activated by phosphorylation, chemical probes are designed to dock into specific binding pockets, thereby preventing the phosphorylation event. nih.gov A similar approach could be applied to design O-Phosphono-L-serylglycine analogs that target the active sites of enzymes involved in its metabolism or recognition.

The design of these probes often incorporates photoreactive groups, such as diazirine or benzophenone, and bioorthogonal handles like terminal alkynes. This allows for covalent attachment to target proteins upon photoactivation and subsequent visualization or purification. While direct research on O-Phosphono-L-serylglycine-based probes is nascent, the principles established for other systems, such as the development of probes for methyllysine reader domains, provide a clear roadmap for future investigations. nih.gov The synthesis of such probes would enable detailed studies of target engagement and the identification of new protein interactions within complex biological systems.

Strategies for Enzyme Engineering and Biocatalysis Utilizing Phosphorylated Peptides

Enzyme engineering offers powerful strategies to create novel biocatalysts for a wide range of applications. Phosphorylated peptides like O-Phosphono-L-serylglycine can be utilized in several ways within this field. Enzymes can be engineered to either synthesize or degrade this phosphodipeptide with high specificity, or the phosphopeptide itself can be used to modulate the activity of engineered enzymes.

One area of focus is the engineering of enzymes for enhanced phosphorylation capabilities. For example, GlcNAc-1-phosphotransferase has been engineered to increase the phosphorylation of lysosomal enzymes, which is crucial for enzyme replacement therapy. nih.gov This demonstrates the potential for modifying existing enzymes to act on specific peptide substrates like serylglycine. Such engineered enzymes could be valuable for the controlled synthesis of O-Phosphono-L-serylglycine for research purposes.

Furthermore, the introduction of noncanonical amino acids into enzyme structures is an emerging strategy to modulate their function and selectivity. nih.gov By incorporating amino acids that can interact with the phosphate (B84403) group of O-Phosphono-L-serylglycine, it may be possible to design enzymes whose activity is allosterically regulated by this phosphopeptide. This could lead to the development of novel biosensors or synthetic biological circuits. The study of phosphotriesterases, which catalyze the hydrolysis of phosphate esters, could also provide a basis for engineering enzymes that specifically target the P-O bond in O-Phosphono-L-serylglycine. nih.gov

Exploration of O-Phosphono-L-serylglycine in Prebiotic Chemistry Research

The role of phosphorus in the origin of life is a central theme in prebiotic chemistry. nih.gov Phosphorylated molecules are fundamental to all known life forms, serving as energy currency, genetic building blocks, and structural components of membranes. nih.gov The prebiotic synthesis of phosphopeptides like O-Phosphono-L-serylglycine is therefore a critical area of investigation for understanding how the building blocks of life may have formed on the early Earth.

Research into prebiotic peptide bond formation has explored mechanisms involving the phosphorylation of amino acids. mdpi.comdoaj.org Quantum chemical simulations have been used to study the formation of a peptide bond between two glycine (B1666218) molecules through a phosphorylation-based mechanism. mdpi.comdoaj.org This process involves the activation of a carboxyl group by a triphosphate, followed by the formation of the peptide bond and the release of a phosphate group. mdpi.com It is plausible that a similar mechanism could have led to the formation of serylglycine, which could then be subsequently phosphorylated.

Studies have shown that various phosphorus-containing minerals and compounds, potentially available on the prebiotic Earth, could have facilitated phosphorylation reactions. nih.gov The activation of inorganic phosphate by energy-rich chemicals is a key step in this process. nih.gov The exploration of O-Phosphono-L-serylglycine in this context would involve investigating its formation under simulated prebiotic conditions, potentially in the presence of minerals like clays (B1170129) which can catalyze such reactions. doaj.org The stability and reactivity of O-Phosphono-L-serylglycine under these conditions would provide valuable insights into its potential role in the emergence of functional biomolecules.

Emerging Methodologies and Interdisciplinary Approaches in Phosphopeptide Research

The field of phosphopeptide research is continually evolving, driven by the development of new analytical techniques and interdisciplinary approaches. The study of O-Phosphono-L-serylglycine benefits from these advancements, which enable more sensitive and detailed investigations.

A significant challenge in phosphoproteomics is the low abundance of phosphorylated proteins and peptides. nih.gov To address this, powerful enrichment techniques have been developed, including immobilized metal affinity chromatography (IMAC) and metal oxide affinity chromatography (MOAC). nih.gov These methods are critical for isolating phosphopeptides like O-Phosphono-L-serylglycine from complex biological samples prior to analysis by mass spectrometry. nih.gov

The integration of chemical synthesis, computational modeling, and advanced analytical methods represents an interdisciplinary approach that is pushing the boundaries of phosphopeptide research. For example, the synthesis of isotopically labeled O-Phosphono-L-serylglycine can be used in conjunction with mass spectrometry to trace its metabolic fate within a cell. Computational simulations, as seen in prebiotic chemistry studies, can provide mechanistic insights that are difficult to obtain through experiments alone. mdpi.comdoaj.org As these methodologies continue to advance, they will undoubtedly shed more light on the multifaceted roles of specific phosphopeptides like O-Phosphono-L-serylglycine in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.